4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine

Catalog No.
S4747414
CAS No.
956223-22-6
M.F
C15H18ClN5
M. Wt
303.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-ami...

CAS Number

956223-22-6

Product Name

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine

Molecular Formula

C15H18ClN5

Molecular Weight

303.79 g/mol

InChI

InChI=1S/C15H18ClN5/c16-13-10-14(19-15(17)18-13)21-8-6-20(7-9-21)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,17,18,19)

InChI Key

KQENSBYUFPYCJH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl

The exact mass of the compound 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine is 303.1250733 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Kinase Inhibitors: The piperazine ring is a common functional group found in many kinase inhibitors []. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for drug discovery in diseases like cancer. Further research would be needed to determine if 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine exhibits any kinase inhibitory activity.
  • Antimicrobial Activity: Pyrimidine derivatives have been explored for their antimicrobial properties. The presence of the chlorine atom and the piperazine ring might contribute to potential antimicrobial activity. However, in-vitro and in-vivo studies would be necessary to confirm this.

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine is a chemical compound with the molecular formula C₁₅H₁₇ClN₄ and a molecular weight of 288.78 g/mol. It features a chlorinated pyrimidine ring substituted with a benzylpiperazine moiety, which enhances its pharmacological properties. The compound's structure includes a six-membered pyrimidine ring with a chlorine atom at the 6-position and an amine group at the 2-position, contributing to its potential biological activity.

The reactivity of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine can be attributed to its functional groups. The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. Additionally, the amine group can engage in acylation or alkylation reactions, making it versatile for further chemical modifications.

This compound has shown promise in various biological assays, particularly in the context of neurological disorders. It acts as a potential antagonist for muscarinic receptors, which are involved in numerous physiological functions including cognition and memory. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for treating conditions such as schizophrenia and anxiety disorders .

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Benzylpiperazine Substitution: The final step involves the nucleophilic attack of benzylpiperazine on the chlorinated pyrimidine to yield the target compound.

These steps may vary based on specific laboratory protocols and desired yields.

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its ability to modulate muscarinic receptors positions it as a candidate for further research in pharmacotherapy for cognitive impairments and mood disorders .

Studies involving interaction profiles of this compound suggest it may influence various neurotransmitter systems, particularly those related to acetylcholine signaling. Interaction studies are crucial for understanding its pharmacodynamics and potential side effects when used in therapeutic contexts. Preliminary data indicate that it may have a favorable safety profile compared to other compounds targeting similar pathways .

Several compounds share structural similarities with 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine, including:

Compound NameStructureKey Features
1-(4-benzylpiperazin-1-yl)-2-chloro-6-methylpyrimidin-4(3H)-oneContains a methyl group instead of an aminePotentially altered biological activity
4-(4-methylpiperazin-1-yl)-6-chloropyrimidineLacks the benzyl substituentMay exhibit different receptor selectivity
N-benzyl-6-chloropyrimidin-4-amineSimilar core structure but without piperazineDifferent pharmacological properties

Uniqueness

The unique combination of the benzylpiperazine moiety with the chloropyrimidine core distinguishes 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine from its analogs. This specific structural arrangement likely contributes to its distinct biological activity and interaction profile, making it a valuable compound for further exploration in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

303.1250733 g/mol

Monoisotopic Mass

303.1250733 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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